molecular formula C27H32N2O4 B2610015 2-(3-(Diethylamino)propyl)-1-(3-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886165-88-4

2-(3-(Diethylamino)propyl)-1-(3-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2610015
CAS No.: 886165-88-4
M. Wt: 448.563
InChI Key: GDVMMHQXCIUHIK-UHFFFAOYSA-N
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Description

2-(3-(Diethylamino)propyl)-1-(3-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Diethylamino)propyl)-1-(3-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through a cyclization reaction involving appropriate starting materials under specific conditions.

    Introduction of the diethylamino group: This step involves the reaction of the intermediate with diethylamine under controlled conditions.

    Methoxylation and methylation: These steps introduce the methoxy and methyl groups into the structure, often using reagents like methanol and methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Diethylamino)propyl)-1-(3-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

2-(3-(Diethylamino)propyl)-1-(3-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-(3-(Diethylamino)propyl)-1-(3-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-(Diethylamino)propylamine: A related compound with similar functional groups but a simpler structure.

    2-Methoxyphenyl isocyanate: Shares the methoxyphenyl group and is used in similar chemical reactions.

Uniqueness

2-(3-(Diethylamino)propyl)-1-(3-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its complex structure, which combines multiple functional groups in a single molecule

Properties

IUPAC Name

2-[3-(diethylamino)propyl]-1-(3-methoxyphenyl)-6,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O4/c1-6-28(7-2)12-9-13-29-24(19-10-8-11-20(16-19)32-5)23-25(30)21-14-17(3)18(4)15-22(21)33-26(23)27(29)31/h8,10-11,14-16,24H,6-7,9,12-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVMMHQXCIUHIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C(=C3)C)C)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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